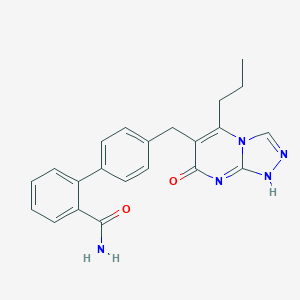
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is a synthetic compound that has gained attention from the scientific community for its potential as a drug candidate. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research. In
Wissenschaftliche Forschungsanwendungen
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' has been studied extensively for its potential as a drug candidate. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The exact mechanism of action of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various cellular processes, leading to the observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. Additionally, it has been shown to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is its broad range of potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-'. One direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to better understand its mechanism of action and potential for use as an anti-inflammatory and analgesic agent. Finally, research could be conducted to identify potential side effects and optimize dosing regimens for clinical use.
Conclusion:
In conclusion, (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' is a promising compound with a broad range of potential applications. Further research is needed to fully understand its mechanism of action and potential for clinical use.
Synthesemethoden
The synthesis of (1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-' involves a multi-step process. The first step involves the synthesis of 1,1'-biphenyl-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methanol to form the desired product.
Eigenschaften
CAS-Nummer |
168152-96-3 |
|---|---|
Produktname |
(1,1'-Biphenyl)-2-carboxamide, 4'-((1,7-dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)- |
Molekularformel |
C22H21N5O2 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-[4-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-2-5-19-18(21(29)25-22-26-24-13-27(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20(23)28/h3-4,6-11,13H,2,5,12H2,1H3,(H2,23,28)(H,25,26,29) |
InChI-Schlüssel |
WNFVZZVKAUYMFL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=C(C(=O)N=C2N1C=NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
SMILES |
CCCC1=C(C(=O)NC2=NN=CN12)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
Kanonische SMILES |
CCCC1=C(C(=O)N=C2N1C=NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |
Synonyme |
4'-((1,7-Dihydro-7-oxo-5-propyl-1,2,4-triazolo(4,3-a)pyrimidin-6-yl)methyl)-(1,1'-biphenyl)-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



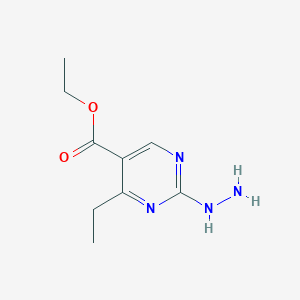
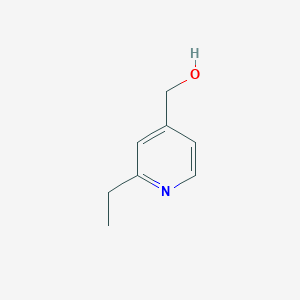

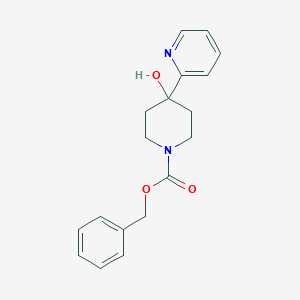


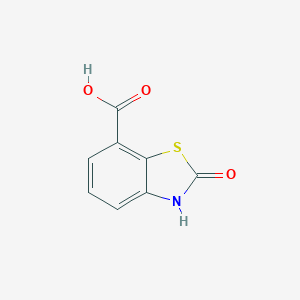

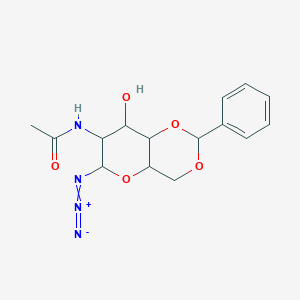


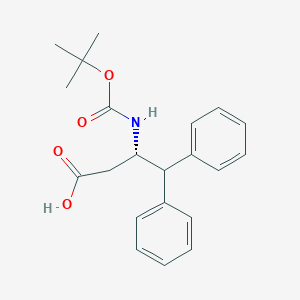
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
